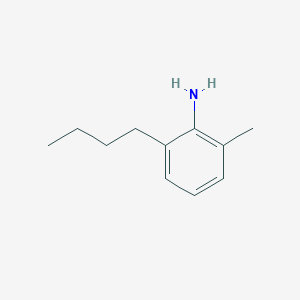
2-Butyl-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-6-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediary in Organic Synthesis:
2-Butyl-6-methylaniline serves as a fundamental intermediate in the synthesis of various chemical compounds. It can be utilized to produce dyes, agrochemicals, and pharmaceuticals due to its amine functional group, which allows for further chemical modifications.
Example Reactions:
- N-Alkylation: this compound can undergo N-alkylation reactions to form quaternary ammonium salts, which are useful in surfactant production.
- Amination Reactions: The compound can be transformed into more complex amines through amination processes, expanding its utility in synthesizing biologically active molecules.
Pharmaceutical Applications
Drug Development:
Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, certain analogs have been investigated for their efficacy as anti-inflammatory agents or as part of drug formulations targeting specific diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various aniline derivatives, including this compound, revealing promising results in terms of potency against specific biological targets .
Environmental Science
Biodegradation Studies:
this compound has been studied for its environmental impact and biodegradability. Research has shown that certain microbial strains can effectively degrade this compound, making it a subject of interest in bioremediation efforts.
Case Study:
A research article highlighted the degradation pathways of this compound by specific bacteria, demonstrating its potential for use in cleaning contaminated sites where aromatic amines are present . This study emphasizes the importance of understanding microbial interactions with synthetic compounds to mitigate environmental pollution.
Eigenschaften
CAS-Nummer |
153405-18-6 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-butyl-6-methylaniline |
InChI |
InChI=1S/C11H17N/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
VTJGUVJXULLGNA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC(=C1N)C |
Kanonische SMILES |
CCCCC1=CC=CC(=C1N)C |
Synonyme |
Benzenamine, 2-butyl-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















